molecular formula C23H23N5O4S B2447110 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1037168-42-5

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B2447110
CAS No.: 1037168-42-5
M. Wt: 465.53
InChI Key: PMCSTHXQBGNUEH-UHFFFAOYSA-N
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Description

3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Biological Activity

The compound 3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that integrates an imidazoquinazoline core with various functional groups. Its molecular formula is C31H31N5O5SC_{31}H_{31}N_{5}O_{5}S with a molecular weight of approximately 585.7 g/mol. The presence of the carbamoylmethylsulfanyl group is particularly significant for its biological activity.

PropertyValue
Molecular FormulaC₃₁H₃₁N₅O₅S
Molecular Weight585.7 g/mol
CAS Number1107515-64-9

Antitumor Activity

Research indicates that compounds containing the imidazo[1,2-c]quinazoline scaffold exhibit significant antitumor properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies show that these compounds can effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

One notable mechanism of action for this compound involves the inhibition of specific enzymes such as phosphatidylinositol 3-kinase (PI3K). PI3K is crucial in various cellular processes, including growth and survival signaling pathways. Inhibition of this pathway has therapeutic implications for treating hyper-proliferative disorders . The compound has shown promising results in reducing PI3K activity, which correlates with its potential as an anticancer agent .

Antimicrobial Properties

Additionally, compounds similar to this compound have demonstrated antibacterial and antifungal activities. Studies suggest that modifications in the chemical structure can enhance these properties, making them valuable candidates for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of several imidazoquinazoline derivatives against human cancer cell lines using the MTT assay. The results indicated that compounds similar to the target compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a higher efficacy in targeting specific cancer types .
  • Enzyme Activity Profiling : In a kinetic analysis involving α-glucosidase inhibition, derivatives showed IC50 values ranging from 12.44±0.38μM12.44\pm 0.38\mu M to 308.33±0.06μM308.33\pm 0.06\mu M, indicating potent inhibition compared to acarbose (IC50 = 750μM750\mu M). This suggests potential applications in managing type 2 diabetes mellitus through enzyme modulation .

The biological activity of the compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Signal Transduction Modulation : By affecting signaling pathways such as PI3K/Akt and MAPK pathways, the compound can influence cell survival and proliferation dynamics.

Properties

IUPAC Name

3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-32-18-9-5-2-6-14(18)12-25-20(30)11-10-17-22(31)28-21(26-17)15-7-3-4-8-16(15)27-23(28)33-13-19(24)29/h2-9,17H,10-13H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCSTHXQBGNUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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